1-Azido-2-(methylthio)ethane
Overview
Description
1-Azido-2-(methylthio)ethane is an organic compound with the molecular formula C3H7N3S It is characterized by the presence of an azido group (-N3) and a methylthio group (-SCH3) attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2-(methylthio)ethane can be synthesized through a practical one-pot synthesis directly from alcohols. The process involves stirring a solution of sodium azide in dimethyl sulfoxide (DMSO) with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method provides excellent yields and is efficient for producing alkyl/benzyl azides.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available reagents and standard organic synthesis techniques. The scalability of the one-pot synthesis method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-(methylthio)ethane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMSO with triphenylphosphine, iodine, and imidazole.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) using copper sulfate and sodium ascorbate.
Major Products:
Substitution: Formation of various azido derivatives.
Reduction: Formation of amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
1-Azido-2-(methylthio)ethane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and for the preparation of azido derivatives.
Biology: Employed in bioconjugation techniques, such as click chemistry, for labeling biomolecules.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-Azido-2-(methylthio)ethane primarily involves the reactivity of the azido group. The azido group can release nitrogen gas upon thermal or photolytic activation, generating highly reactive nitrenes. These nitrenes can insert into various chemical bonds, leading to the formation of new compounds. The methylthio group can also participate in nucleophilic substitution reactions, further expanding the compound’s reactivity .
Comparison with Similar Compounds
1-Azido-2-methoxyethane: Similar structure but with a methoxy group instead of a methylthio group.
2-Azidoethanol: Contains an azido group and a hydroxyl group.
3-Azidopropanol: Contains an azido group and a hydroxyl group on a three-carbon chain.
Uniqueness: 1-Azido-2-(methylthio)ethane is unique due to the presence of both an azido group and a methylthio group, which confer distinct reactivity patterns. The combination of these functional groups allows for versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
1-azido-2-methylsulfanylethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3S/c1-7-3-2-5-6-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFYHKCOVWLIQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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